molecular formula C9H12ClNO B594961 4-(Chloromethyl)-2-isopropoxypyridine CAS No. 1249634-97-6

4-(Chloromethyl)-2-isopropoxypyridine

Cat. No. B594961
M. Wt: 185.651
InChI Key: RZMZMBVMVDAXEY-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-isopropoxypyridine (CMIP) is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine ring and an isopropoxy group at the 4-position. CMIP has been found to have a wide range of biochemical and physiological effects, and is of interest to researchers due to its potential for use in a variety of laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(Chloromethyl)-2-isopropoxypyridine involves the reaction of 2-isopropoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Starting Materials
2-isopropoxypyridine, Chloromethyl methyl ether, Lewis acid catalyst

Reaction
Add 2-isopropoxypyridine to a reaction flask, Add chloromethyl methyl ether to the reaction flask, Add a Lewis acid catalyst to the reaction flask, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture and extract the product with a suitable solvent, Purify the product by recrystallization or column chromatography

Scientific Research Applications

4-(Chloromethyl)-2-isopropoxypyridine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, such as 2-amino-4-(chloromethyl)-6-methoxypyridine and 4-(chloromethyl)-2-hydroxy-6-methoxypyridine. 4-(Chloromethyl)-2-isopropoxypyridine has also been used to study the effects of pyridine-based compounds on the activity of enzymes.

Mechanism Of Action

The mechanism of action of 4-(Chloromethyl)-2-isopropoxypyridine is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other proteins, such as the enzyme glutathione S-transferase.

Biochemical And Physiological Effects

4-(Chloromethyl)-2-isopropoxypyridine has been found to have a wide range of biochemical and physiological effects. In vitro studies have found that 4-(Chloromethyl)-2-isopropoxypyridine can inhibit the activity of cytochrome P450 enzymes, as well as the enzyme glutathione S-transferase. In vivo studies have found that 4-(Chloromethyl)-2-isopropoxypyridine can reduce the levels of certain metabolic enzymes, such as glucose-6-phosphate dehydrogenase.

Advantages And Limitations For Lab Experiments

The use of 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments has several advantages. It is a relatively inexpensive and accessible compound, and can be easily synthesized using a three-step procedure. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of experiments. However, there are some limitations to using 4-(Chloromethyl)-2-isopropoxypyridine in laboratory experiments. It is not well understood how the compound works, so its effects may be unpredictable. Additionally, 4-(Chloromethyl)-2-isopropoxypyridine can be toxic at high concentrations, so caution should be taken when using it in laboratory experiments.

Future Directions

There are a variety of potential future directions for research involving 4-(Chloromethyl)-2-isopropoxypyridine. Further research could be done to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of 4-(Chloromethyl)-2-isopropoxypyridine, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential for 4-(Chloromethyl)-2-isopropoxypyridine to be used in the synthesis of other compounds, such as drugs or other chemical compounds.

properties

IUPAC Name

4-(chloromethyl)-2-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZMBVMVDAXEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734159
Record name 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-isopropoxypyridine

CAS RN

1249634-97-6
Record name 4-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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